

BSOCOES: A Technical Guide to a Cleavable Crosslinker for Probing Protein Interactions

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Compound of Interest

Compound Name: Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone

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This in-depth technical guide provides a comprehensive overview of **Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone** (BSOCOES), a homobifunctional and base-cleavable crosslinking agent. This document details its chemical structure, physicochemical properties, and established experimental protocols for its application in studying protein-protein interactions.

Core Chemical and Physical Properties

BSOCOES is a valuable tool for life science research, enabling the covalent linkage of interacting proteins. Its key feature is the presence of a sulfone group in its spacer arm, which allows for the cleavage of the crosslink under mild alkaline conditions. This reversibility is highly advantageous for sample analysis, particularly in mass spectrometry-based proteomics.

Chemical Structure

Systematic Name: Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone **Molecular Formula:** C₁₄H₁₆N₂O₁₂S **CAS Number:** 57683-72-4

The structure of BSOCOES features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 13.0 Å spacer arm. These NHS esters readily react with primary amines (–

NH₂) present on proteins, primarily the ϵ -amine of lysine residues and the N-terminus of polypeptide chains, to form stable amide bonds.[1]

Physicochemical and Reactivity Data

The properties of BSOCOES are summarized in the table below, providing essential information for its effective use in experimental design.

Property	Value	References
Molecular Weight	436.35 g/mol	[1][2]
Spacer Arm Length	13.0 Å	[2]
Reactive Toward	Primary Amines	[1][2]
Membrane Permeability	Permeable	[1][2]
Water Solubility	Insoluble (Requires organic solvent like DMSO or DMF)	[1][2]
Cleavability	Base-cleavable (at the sulfone bond)	[1][2]
Optimal Reaction pH	7.2 - 8.0	[3]
Storage Conditions	4°C, desiccated	

Mechanism of Action and Cleavage

The utility of BSOCOES as a crosslinker is defined by its reaction with primary amines and the subsequent reversibility of this linkage.

Crosslinking Reaction

The NHS esters of BSOCOES are highly reactive towards nucleophilic primary amines. The reaction proceeds via an acylation mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient in buffers with a pH between 7.2 and 8.0.[3] It is crucial to use amine-free buffers, such as phosphate, carbonate/bicarbonate, HEPES, or borate buffers, to prevent quenching of the reaction.[3]

Cleavage of the Crosslink

The spacer arm of BSOCOES contains a sulfone group that is susceptible to cleavage under alkaline conditions. Treatment of the crosslinked conjugate with a buffer at pH 11.6 for 2 hours at 37°C effectively breaks the spacer arm, allowing for the separation of the crosslinked proteins.[3] This feature is particularly useful for identifying interacting partners in subsequent analytical steps, such as SDS-PAGE and mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the use of BSOCOES in crosslinking experiments.

General Protocol for Crosslinking Proteins in Solution

- **Sample Preparation:** Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.0.
- **Reagent Preparation:** Immediately before use, dissolve BSOCOES in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- **Crosslinking Reaction:** Add the dissolved BSOCOES to the protein solution. The final concentration of the crosslinker should be optimized for the specific application, but a 10- to 50-fold molar excess over the protein concentration is a common starting point.
- **Incubation:** Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
- **Quenching:** Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as 1M Tris or Glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes.
- **Removal of Excess Reagent (Optional):** Excess non-reacted crosslinker and byproducts can be removed by dialysis or desalting.

Protocol for Inter- and Intracellular Crosslinking

BSOCOES is membrane-permeable, allowing for the crosslinking of proteins both on the cell surface and within the cell.

- **Cell Preparation:** Wash the cells with a cold, amine-free buffer like PBS to remove any traces of amine-containing culture media.
- **Ligand-Receptor Interaction (Optional):** If studying a specific ligand-receptor interaction, incubate the cells with the ligand of interest prior to crosslinking.
- **Crosslinker Addition:** Add freshly prepared BSOCOES (dissolved in DMSO or DMF) to the cell suspension.
- **Incubation:** Incubate for 0.5 to 2 hours at room temperature or 4°C, depending on the stability of the cells and target proteins.
- **Quenching:** Terminate the reaction by adding a quenching buffer or by washing the cells with a buffer containing a quenching agent.

Protocol for Cleavage of BSOCOES Crosslinks

- **pH Adjustment:** Increase the pH of the solution containing the crosslinked protein to 11.6 using NaOH.
- **Incubation:** Incubate the sample at 37°C for 2 hours.
- **Buffer Exchange:** Desalt or dialyze the sample into a buffer suitable for the intended downstream analysis.

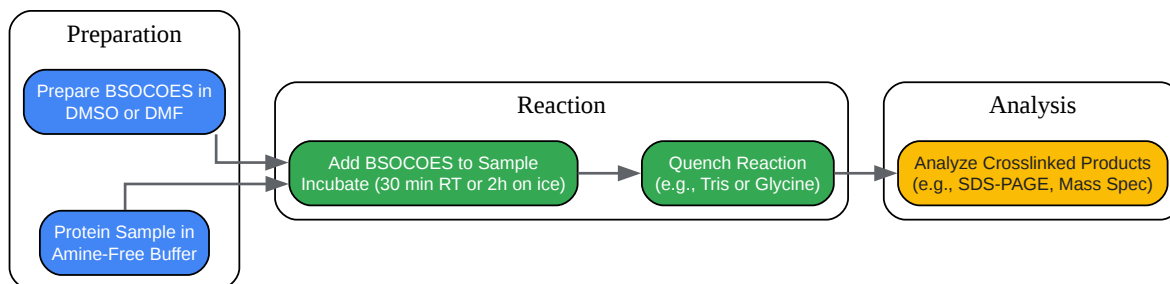
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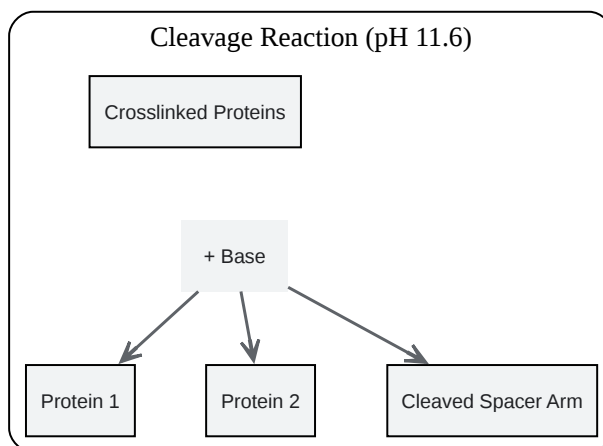
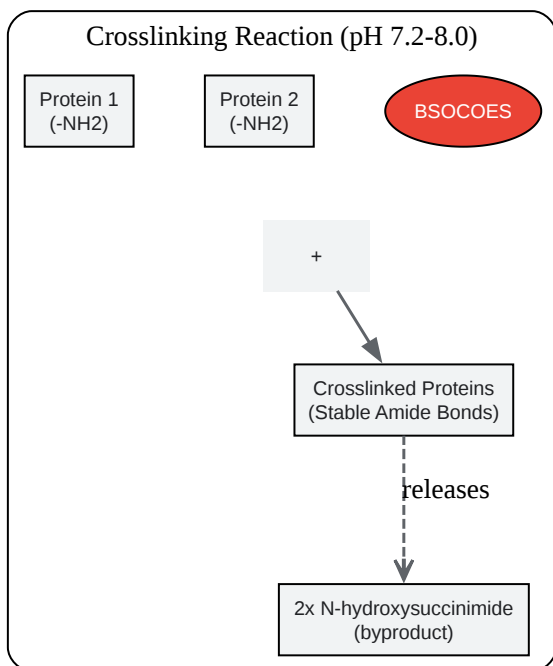
BSOCOES has been instrumental in the study of protein-protein interactions, particularly in the context of cell surface receptors. Its application has been noted in the mapping of lymphocyte surface polypeptide antigens and in the investigation of the insulin effector system.^{[1][4]} The ability to crosslink and then release interacting partners makes BSOCOES a powerful tool for identifying components of protein complexes and for studying the dynamics of these interactions.

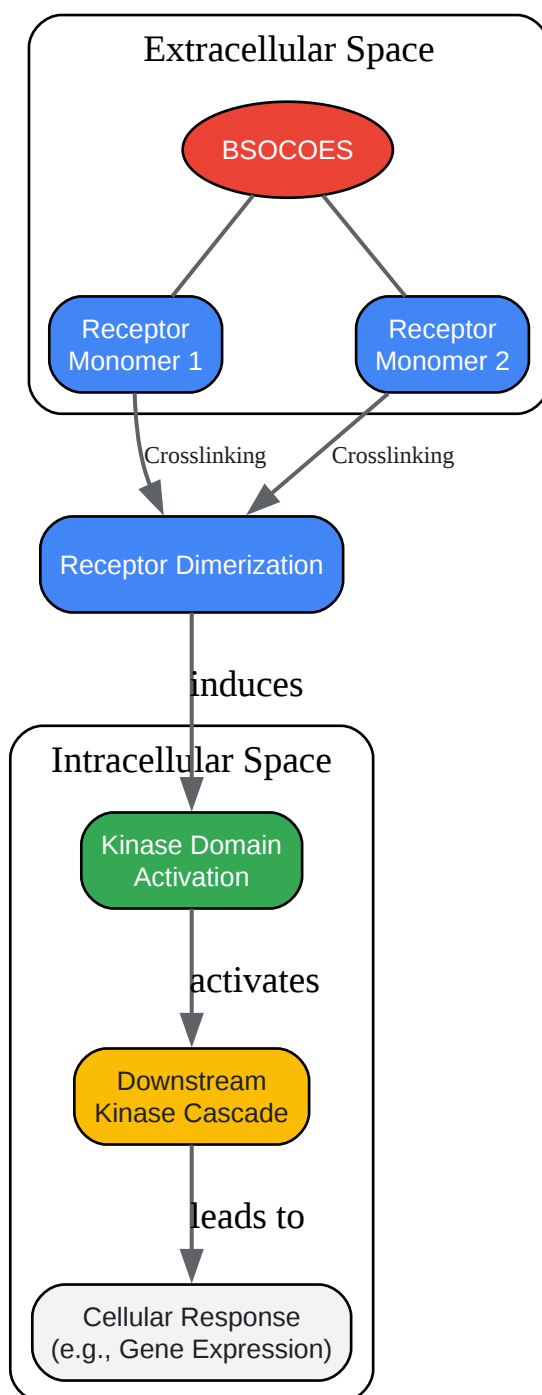
Visualizing Workflows and Pathways

Experimental Workflow for Protein Crosslinking

The following diagram illustrates the general workflow for a protein crosslinking experiment using BSOCOES, from sample preparation to analysis of the crosslinked products.







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